molecular formula C101H158N30O23S B1602275 Codactide CAS No. 22572-04-9

Codactide

Cat. No. B1602275
CAS RN: 22572-04-9
M. Wt: 2192.6 g/mol
InChI Key: KXHVGPOWQPPVFU-QQLGXXNZSA-N
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Description

Codactide is a synthetic octadecapeptide . Its molecular formula is C₁₀₁H₁₅₈N₃₀O₂₃S and it has a molecular weight of 2192.59 . The sequence of Codactide is {d-Ser}-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Lys-Lys-NH2 .

Scientific Research Applications

Compositional Data Analysis (CoDA) in Time-Use Epidemiology

Codactide has implications in time-use epidemiology, where Compositional Data Analysis (CoDA) is increasingly utilized. CoDA helps analyze how daily activities and behaviors, such as sleep, physical activity, and sedentary behavior, relate to each other and impact health outcomes, like adiposity. This approach offers a holistic understanding of daily time use and its associations with health, emphasizing the relative significance of different activities rather than viewing them in isolation (Dumuid et al., 2020).

CoDA in Occupational Studies

In occupational research, Codactide is relevant where CoDA is applied to understand time-based data. This analysis is vital in evaluating exposures, behaviors, and tasks within a work setting. CoDA addresses the constraints of compositional data, such as work hours or task percentages, providing insights into occupational health and exposure risks (Gupta et al., 2020).

Treatment of Industrial Wastewater

Research indicates that Codactide is pertinent in the treatment of industrial wastewater. In a study involving a liquid detergent production plant, Codactide was investigated for its role in reducing Chemical Oxygen Demand (COD) in wastewater. This reduction is crucial for minimizing environmental impact and wastewater disposal costs (Forstmeier et al., 2002).

Noncanonical Amino Acids in Structural Biology

Codactide's relevance extends to structural biology, where noncanonical amino acids (ncAAs) through codon-suppression technology are used. This approach aids in determining structural information through crosslinking mass spectrometry and single-molecule FRET-based techniques. Codactide's role in the incorporation of multiple ncAAs is significant for understanding the structure and function of biomolecules (Tyagi & Lemke, 2015).

Knowledge Codification in Fisheries Management

In fisheries management, Codactide is linked to the codification of knowledge, specifically using North Sea cod as a case study. It focuses on how scientific advice is generated and utilized in policy-setting and public debate. This approach emphasizes the need for an interactive system for producing a shared knowledge base, addressing uncertainties at the core of scientific processes (Schwach et al., 2007).

Cognitive Discourse Analysis (CoDA)

Codactide is also relevant in Cognitive Discourse Analysis (CoDA), a methodology analyzing verbal protocols and language use to access mental representations and cognitive processes. CoDA investigates verbalizations of perceived scenes, events, and complex cognitive processes, extending established methodologies in cognitive psychology, linguistics, and psycholinguistics (Tenbrink, 2014).

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C101H158N30O23S/c1-58(2)84(99(153)115-54-81(135)117-68(26-10-15-40-103)88(142)120-70(28-12-17-42-105)90(144)121-69(27-11-16-41-104)89(143)119-67(85(108)139)25-9-14-39-102)130-98(152)80-31-20-45-131(80)100(154)74(29-13-18-43-106)118-82(136)53-114-87(141)77(49-61-51-113-66-24-8-7-23-64(61)66)127-91(145)71(30-19-44-112-101(109)110)122-94(148)76(47-59-21-5-4-6-22-59)126-96(150)78(50-62-52-111-57-116-62)128-92(146)72(36-37-83(137)138)123-93(147)73(38-46-155-3)124-97(151)79(56-133)129-95(149)75(125-86(140)65(107)55-132)48-60-32-34-63(134)35-33-60/h4-8,21-24,32-35,51-52,57-58,65,67-80,84,113,132-134H,9-20,25-31,36-50,53-56,102-107H2,1-3H3,(H2,108,139)(H,111,116)(H,114,141)(H,115,153)(H,117,135)(H,118,136)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,147)(H,124,151)(H,125,140)(H,126,150)(H,127,145)(H,128,146)(H,129,149)(H,130,152)(H,137,138)(H4,109,110,112)/t65-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHVGPOWQPPVFU-QQLGXXNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C101H158N30O23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177096
Record name Codactide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2192.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Codactide

CAS RN

22572-04-9
Record name Codactide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Codactide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CODACTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XZ27O27U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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